
Monosodium maleate
Overview
Description
Monosodium maleate, also known as sodium hydrogen maleate, is the monosodium salt of maleic acid. It is a white to almost white crystalline powder that is highly soluble in water. The compound is used in various applications due to its buffering properties and its role as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium maleate can be synthesized by neutralizing maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form this compound (C4H3NaO4) and water (H2O). The reaction conditions usually involve maintaining a controlled pH and temperature to ensure complete neutralization and high purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The process involves the careful addition of sodium hydroxide to a solution of maleic acid, followed by crystallization and drying to obtain the final product. The purity of the compound is typically ensured through rigorous quality control measures, including titrimetric analysis and spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions: Monosodium maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or further to fumaric acid.
Reduction: Reduction of this compound can yield succinic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Various metal salts can be used to replace the sodium ion in this compound
Major Products Formed:
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Metal maleates (e.g., calcium maleate, magnesium maleate).
Scientific Research Applications
Chemical Properties and Mechanism of Action
Monosodium maleate is characterized by its white crystalline form and high solubility in water. It functions primarily as a buffering agent, maintaining pH levels within specific ranges crucial for biochemical reactions. The compound interacts with hydrogen ions (H) and hydroxide ions (OH), stabilizing pH and influencing enzymatic activities essential for metabolic processes.
Biochemical Studies
This compound is used extensively in biochemical assays, particularly for studying enzyme kinetics. Its role as an inhibitor of transaminase enzymes has been documented, indicating potential applications in metabolic regulation and therapeutic interventions. For instance, it has been shown to modulate amino acid metabolism by affecting the interconversion between fumarate and maleate through enzymatic action.
Buffering Agent
In laboratory settings, this compound serves as a buffering agent in various biochemical experiments. Its ability to maintain stable pH levels is critical in experiments involving sensitive biological molecules, such as proteins and nucleic acids. This property is particularly useful in enzyme assays where pH fluctuations can significantly impact results.
Polymer Production
This compound is utilized in the production of polymers and resins. It acts as a precursor for the synthesis of maleate esters, which are important in creating durable materials used in coatings and adhesives. The compound's reactivity allows it to participate in various chemical reactions essential for polymerization processes .
Food Science
In food science research, this compound is employed as an acidulant to control acidity levels in food products and beverages. This application impacts flavor profiles, preservation, and overall product stability. Its role in regulating pH can enhance the sensory attributes of food items.
Enzymatic Inhibition Studies
A study investigating the effects of this compound on transaminase activity revealed significant insights into its role as an enzyme inhibitor. The research demonstrated that varying concentrations of this compound could effectively modulate enzyme activity, providing a basis for further exploration into its therapeutic potential.
Metabolic Pathway Research
Research into the metabolic pathways involving this compound has indicated its potential role in nicotinate metabolism. The compound's ability to interconvert with fumarate suggests implications for metabolic regulation, which could be explored further for therapeutic applications related to metabolic disorders.
Comparison with Related Compounds
This compound's properties can be contrasted with similar compounds such as disodium maleate and monosodium fumarate:
Compound | Structure | Key Application |
---|---|---|
This compound | Sodium salt of maleic acid | Buffering agent, enzyme inhibitor |
Disodium Maleate | Two sodium ions | Similar buffering properties |
Monosodium Fumarate | Sodium salt of fumaric acid | Less effective as a buffer |
Mechanism of Action
The mechanism of action of monosodium maleate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This property is crucial in various biochemical and industrial processes where pH control is essential. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to stabilize the pH, thereby influencing the activity of enzymes and other biochemical pathways .
Comparison with Similar Compounds
Monosodium fumarate: Similar in structure but differs in the position of the double bond.
Disodium maleate: Contains two sodium ions instead of one.
Maleic acid: The parent compound without the sodium ion.
Uniqueness: Monosodium maleate is unique due to its specific buffering capacity and solubility in water. Its ability to maintain pH in a narrow range makes it particularly useful in applications where precise pH control is required. Compared to disodium maleate, this compound offers a different ionic strength and buffering range, making it suitable for specific applications .
Biological Activity
Monosodium maleate (C₄H₃NaO₄) is the sodium salt of maleic acid, known for its unique chemical properties and biological activities. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its role as an enzyme inhibitor and its implications in metabolic processes. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
This compound is a white crystalline solid that is soluble in water. It can be synthesized by neutralizing maleic acid with sodium hydroxide in an aqueous solution, producing this compound and water. The reaction conditions typically involve controlled pH and temperature to ensure high purity of the product.
Enzyme Inhibition
This compound exhibits significant biological activity, primarily as an inhibitor of transaminase enzymes. These enzymes are crucial in amino acid metabolism, facilitating the transfer of amino groups between amino acids and keto acids. The inhibition of transaminases by this compound suggests potential therapeutic applications in metabolic disorders where these enzymes are dysregulated.
Table 1: Enzyme Inhibition by this compound
Enzyme Type | Effect of this compound | Reference |
---|---|---|
Transaminases | Inhibition | |
Other Enzymes | Modulation |
Metabolic Pathways
Research indicates that this compound may influence metabolic pathways involving nicotinate metabolism. It can interconvert with fumarate through enzymatic action, highlighting its role in metabolic regulation. This property is particularly relevant for studies on energy metabolism and the synthesis of key biomolecules.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Metabolic Regulation : A study demonstrated that administration of this compound in animal models resulted in altered levels of key metabolites involved in energy production and amino acid synthesis.
- Toxicological Assessments : Research has shown that high doses of this compound can lead to metabolic disarray, indicating a need for careful dosage control in therapeutic applications.
- Buffering Capacity : this compound's ability to act as a buffering agent has been utilized in biochemical assays, maintaining pH stability essential for enzyme activity.
The mechanism by which this compound exerts its biological effects involves its interaction with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to stabilize pH levels within biochemical reactions. This buffering capacity is crucial for maintaining optimal conditions for enzymatic reactions and other biochemical processes.
Comparison with Similar Compounds
This compound shares structural similarities with other carboxylates and dicarboxylic acids but is unique due to its specific buffering capacity and solubility properties. Below is a comparison with related compounds:
Table 2: Comparison of this compound with Related Compounds
Compound | Structure | Key Biological Activity |
---|---|---|
This compound | C₄H₃NaO₄ | Transaminase inhibition |
Monosodium Fumarate | C₄H₄NaO₄ | Similar but less effective as an inhibitor |
Disodium Maleate | C₄H₂Na₂O₄ | Higher ionic strength, different applications |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for monosodium maleate, and how can its purity be validated experimentally?
- Synthesis Methods : this compound is commonly synthesized via partial neutralization of maleic acid with sodium hydroxide. A typical protocol involves dissolving maleic anhydride in water, followed by controlled addition of NaOH to achieve a 1:1 molar ratio. Excess acid ensures the monobasic form .
- Purity Validation : Techniques include:
- Titration : To confirm the neutralization ratio (e.g., potentiometric titration).
- Spectroscopy : FTIR (to identify carboxylate peaks at ~1560–1610 cm⁻¹) and NMR (to confirm the Z-configuration of the double bond via coupling constants) .
- Chromatography : HPLC with UV detection (λ = 210 nm) to assess residual reactants .
Q. What experimental conditions are critical for maintaining this compound’s stability in aqueous solutions?
- Light Sensitivity : Studies on structurally similar compounds (e.g., cinepazide maleate) show that exposure to UV or direct sunlight accelerates decomposition. Use amber glassware and LED light (minimal degradation observed over 7 hours) .
- pH and Temperature : Store solutions at pH 4–6 (prevents hydrolysis to fumarate) and ≤25°C. Monitor via periodic pH adjustment and stability-indicating HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in esterification reactions?
- Methodological Scrutiny : Compare reaction parameters across studies:
- Substrate Ratios : Excess methanol (5:1 molar ratio) improves dimethyl maleate yield but may mask catalytic effects .
- Reaction Medium : Aqueous vs. anhydrous conditions alter proton availability, affecting maleate’s carboxylate reactivity .
- Statistical Meta-Analysis : Use multivariate regression to isolate variables (e.g., temperature, catalyst loading) and identify confounding factors .
Q. What strategies optimize this compound’s role as a buffer in enzymatic assays, particularly when competing salts are present?
- Competitive Binding Analysis : Perform kinetic assays (e.g., with malate dehydrogenase) to quantify maleate’s binding affinity (Kd) against analogs like sodium fumarate. Use isothermal titration calorimetry (ITC) for precise measurements .
- Ionic Strength Calibration : Adjust NaCl concentrations to maintain consistent ionic strength while varying this compound levels. Monitor enzyme activity via spectrophotometry (e.g., NADH oxidation at 340 nm) .
Q. How does the hydration state of this compound influence its reactivity in free-radical polymerization studies?
- Hydration Control : Anhydrous this compound can be prepared via vacuum drying (40°C, 24 hrs). Confirm hydration status using thermogravimetric analysis (TGA) and Karl Fischer titration .
- Reactivity Comparison : Compare polymerization rates (via DSC or gel permeation chromatography) between hydrated and anhydrous forms. Hydration may reduce radical initiation efficiency due to hydrogen bonding .
Q. Methodological Guidance for Data Interpretation
Q. How should researchers address variability in this compound’s reported solubility across solvents?
- Standardized Protocols : Use the shake-flask method with saturated solutions filtered through 0.22 μm membranes. Quantify solubility via gravimetry or UV-Vis spectroscopy (calibration curve at λ = 210 nm) .
- Solvent Polarity Analysis : Correlate solubility with Hansen solubility parameters (δD, δP, δH) to identify outliers in literature data .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?
- Nonlinear Regression : Fit data to a Hill equation model to estimate EC50 values. Use tools like GraphPad Prism for robust error estimation .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from hydrolysis byproducts .
Q. Comparative Studies and Structural Insights
Q. How does this compound’s performance as a surfactant differ from sodium fumarate in micelle formation studies?
- Critical Micelle Concentration (CMC) : Measure via surface tension tensiometry. Maleate’s cis-configuration lowers CMC compared to fumarate’s trans-structure due to enhanced hydrophilicity .
- Aggregation Analysis : Use dynamic light scattering (DLS) to compare micelle sizes. Maleate’s bent geometry promotes smaller, more stable micelles .
Q. What computational methods can predict this compound’s interaction with metal ions in coordination chemistry?
- DFT Calculations : Model binding energies using Gaussian09 with B3LYP/6-31G(d). Compare with experimental data from X-ray crystallography or EXAFS .
- Chelation Studies : Perform UV-Vis titration with Fe³⁺ or Cu²⁺; monitor shifts in absorption spectra to identify complex stoichiometry .
Q. Tables for Key Comparisons
Table 1: Analytical Techniques for this compound Characterization
Table 2: Stability Conditions for this compound
Properties
CAS No. |
3105-55-3 |
---|---|
Molecular Formula |
C4H4NaO4 |
Molecular Weight |
139.06 g/mol |
IUPAC Name |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
RYDFXSRVZBYYJV-ODZAUARKSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[Na] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Na] |
Key on ui other cas no. |
18016-19-8 30915-61-8 3105-55-3 |
physical_description |
Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Related CAS |
18016-19-8 |
Synonyms |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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